molecular formula C11H6F3NO5 B10800803 Bragsin2

Bragsin2

Cat. No.: B10800803
M. Wt: 289.16 g/mol
InChI Key: WJUILHMXVGFAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bragsin2 involves several steps, starting with the preparation of the core benzopyran structure. The key steps include nitration, methoxylation, and trifluoromethylation of the benzopyran ring. The reaction conditions typically involve the use of strong acids for nitration, methanol for methoxylation, and trifluoromethylating agents under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Bragsin2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Bragsin2 has a wide range of scientific research applications, including:

Mechanism of Action

Bragsin2 exerts its effects by binding to the pleckstrin homology domain of BRAG2, thereby mispositioning BRAG2 on the membrane. This binding prevents BRAG2 from activating lipidated Arf GTPase, leading to the inhibition of Arf GTPase activation. The compound affects the trans-Golgi network in a BRAG2- and Arf-dependent manner, disrupting cellular signaling pathways involved in tumor formation and progression .

Comparison with Similar Compounds

Uniqueness of Bragsin2: this compound is unique due to its noncompetitive inhibition mechanism and its ability to bind at the interface between the pleckstrin homology domain of BRAG2 and the lipid bilayer. This unique binding property makes this compound a valuable tool for studying protein-membrane interactions and developing novel therapeutic agents .

Properties

IUPAC Name

6-methoxy-5-nitro-2-(trifluoromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO5/c1-19-7-3-2-6-9(10(7)15(17)18)5(16)4-8(20-6)11(12,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUILHMXVGFAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.